Cas no 2229604-29-7 (2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)

2-(4-Chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine is a fluorinated aromatic amine derivative with a nitro and chloro substituent on the phenyl ring. Its unique structure, featuring a difluoroethylamine moiety, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amine) groups enhances its reactivity in nucleophilic substitution and reduction reactions. The difluoroethyl group contributes to improved metabolic stability and bioavailability in derived compounds. This compound is particularly useful in the synthesis of bioactive molecules, offering versatility in medicinal chemistry applications. Proper handling is required due to potential sensitivity to light and moisture.
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine structure
2229604-29-7 structure
Product name:2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
CAS No:2229604-29-7
MF:C8H7ClF2N2O2
Molecular Weight:236.603187799454
CID:5880043
PubChem ID:165853339

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
    • EN300-2006471
    • 2229604-29-7
    • インチ: 1S/C8H7ClF2N2O2/c9-5-1-2-6(8(10,11)4-12)7(3-5)13(14)15/h1-3H,4,12H2
    • InChIKey: UDNGUNPPIFWNJN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C(CN)(F)F

計算された属性

  • 精确分子量: 236.0164115g/mol
  • 同位素质量: 236.0164115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 71.8Ų

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2006471-0.05g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
0.05g
$983.0 2023-09-16
Enamine
EN300-2006471-0.5g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
0.5g
$1124.0 2023-09-16
Enamine
EN300-2006471-0.1g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
0.1g
$1031.0 2023-09-16
Enamine
EN300-2006471-0.25g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
0.25g
$1078.0 2023-09-16
Enamine
EN300-2006471-10.0g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
10g
$5037.0 2023-05-27
Enamine
EN300-2006471-2.5g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
2.5g
$2295.0 2023-09-16
Enamine
EN300-2006471-10g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
10g
$5037.0 2023-09-16
Enamine
EN300-2006471-1.0g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
1g
$1172.0 2023-05-27
Enamine
EN300-2006471-5.0g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
5g
$3396.0 2023-05-27
Enamine
EN300-2006471-1g
2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine
2229604-29-7
1g
$1172.0 2023-09-16

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine 関連文献

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amineに関する追加情報

Comprehensive Guide to 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS No. 2229604-29-7): Properties, Applications, and Market Insights

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS 2229604-29-7) is a specialized fluorinated aromatic amine compound gaining attention in pharmaceutical and agrochemical research. This structurally unique molecule combines a nitrophenyl backbone with difluoroethylamine functionality, making it valuable for designing bioactive compounds. Researchers are increasingly interested in nitrophenyl derivatives like this due to their potential in drug discovery and material science applications.

The molecular structure of 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine features several pharmacologically relevant groups: the chloro-substituted aromatic ring enhances lipophilicity, while the nitro group serves as both an electron-withdrawing moiety and potential hydrogen bond acceptor. The gem-difluoro motif adjacent to the amine group is particularly noteworthy, as such fluorinated building blocks are becoming crucial in modern medicinal chemistry for improving metabolic stability and membrane permeability.

Current research trends highlight the growing importance of fluorinated pharmaceutical intermediates like CAS 2229604-29-7. The incorporation of fluorine atoms into drug candidates has become a major strategy in addressing challenges in bioavailability and target selectivity. This aligns with frequent search queries about "fluorine in drug design" and "nitrophenyl compounds applications," reflecting the compound's relevance to contemporary chemical research.

From a synthetic chemistry perspective, 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine serves as a versatile intermediate. Its primary amine functionality allows for various derivatization reactions, including amide formation, reductive amination, or conversion to heterocycles. The presence of both electron-withdrawing groups (nitro and chloro) and the electron-donating amine creates interesting electronic properties that can be exploited in material science applications.

Market analysis shows increasing demand for specialized fluorinated chemical building blocks, with CAS 2229604-29-7 being part of this growing niche. Pharmaceutical companies are particularly interested in such compounds for developing new generations of small molecule therapeutics. The compound's potential extends to agrochemical applications, where nitrophenyl derivatives have historically shown activity as pest control agents.

Quality control aspects of 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine are crucial for research applications. Analytical methods typically involve HPLC for purity assessment, mass spectrometry for structural confirmation, and NMR spectroscopy for detailed characterization. These quality parameters address common search queries about "how to analyze fluorinated compounds" and "characterization of aromatic amines."

Environmental and safety considerations for CAS 2229604-29-7 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper precautions should be taken when working with nitroaromatic compounds, including the use of appropriate personal protective equipment. This information responds to frequent searches about "safe handling of fluorinated amines" in research settings.

The synthesis of 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine typically involves multi-step organic transformations, starting from commercially available 4-chloro-2-nitrobenzaldehyde. Key steps often include the introduction of the difluoroethyl moiety followed by conversion to the primary amine. Process optimization for such fluorinated intermediates is an active area of research, as evidenced by patent literature and scientific publications.

Future prospects for CAS 2229604-29-7 appear promising, given the expanding applications of fluorine-containing compounds in life sciences. The compound's structural features make it particularly interesting for development of PET imaging agents (despite not being radioactive itself) and other diagnostic tools. This addresses growing interest in "fluorine in medical imaging" among researchers.

For researchers sourcing 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine, it's important to verify suppliers' certificates of analysis and ensure proper storage conditions. The compound should typically be kept in cool, dry environments protected from light to maintain stability. These practical considerations respond to common queries about "storage of fluorinated amines" and "handling nitrophenyl compounds."

In conclusion, 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine (CAS 2229604-29-7) represents an important class of fluorinated aromatic amines with diverse potential applications. Its unique combination of structural features makes it valuable for pharmaceutical research, material science, and specialty chemical development. As interest in fluorine chemistry continues to grow, compounds like this will likely see expanded utilization in cutting-edge research projects across multiple disciplines.

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